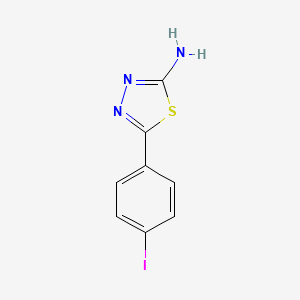

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. bohrium.com The most common heteroatoms are nitrogen, oxygen, and sulfur. This class of compounds is exceptionally diverse and forms the structural backbone of a vast number of pharmaceuticals. bohrium.com More than 85% of all biologically active chemical entities contain a heterocycle, a testament to their importance in modern drug design. neliti.com

The significance of heterocyclic compounds lies in their structural versatility and their ability to interact with a wide array of biological targets with high specificity. rasayanjournal.co.in The presence of heteroatoms imparts unique physicochemical properties, such as polarity, hydrogen bonding capacity, and lipophilicity, which can be fine-tuned to optimize a molecule's pharmacokinetic and pharmacodynamic profile. neliti.com These scaffolds are integral to a multitude of approved drugs, including antibiotics, antivirals, anticancer agents, and neuroprotective agents, paving the way for innovative therapies. bohrium.com

Overview of the 1,3,4-Thiadiazole (B1197879) Nucleus in Pharmaceutical Research

Among the myriad of heterocyclic systems, the 1,3,4-thiadiazole nucleus has garnered significant attention from medicinal chemists. researchgate.net This five-membered aromatic ring containing one sulfur and two nitrogen atoms is a privileged scaffold in drug design. growingscience.com Its unique chemical properties and biological characteristics make it a versatile building block for developing new therapeutic agents. growingscience.com

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) ring, a core structure in nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes. nih.gov Furthermore, the mesoionic character of this heterocycle enables it to cross biological membranes and interact with target proteins effectively. nih.govmdpi.com Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. ut.ac.irencyclopedia.pubresearchgate.net This wide range of biological activities has established the 1,3,4-thiadiazole nucleus as a pharmacologically significant scaffold. ut.ac.ir

Historical Context of 1,3,4-Thiadiazole Derivatives

The exploration of 1,3,4-thiadiazole derivatives in medicinal chemistry is not a recent phenomenon. Initially, these compounds were recognized for their utility as antibacterial agents, particularly in conjunction with known sulfonamides. nih.gov Over the years, research has expanded dramatically, revealing a wealth of therapeutic potential.

Several marketed drugs incorporate the 1,3,4-thiadiazole ring, underscoring its clinical relevance. Examples include:

Acetazolamide and Methazolamide: Carbonic anhydrase inhibitors used as diuretics and for treating glaucoma.

Cefazolin and Cefazedone: Cephalosporin antibiotics. jocpr.com

Megazol: An antimicrobial agent used against trypanosomiasis. jocpr.com

The established success of these drugs has fueled further investigation into novel derivatives, with researchers continually modifying the thiadiazole ring to enhance potency and reduce toxicity. encyclopedia.pub

Scope and Academic Relevance of 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine Research

The compound this compound belongs to the class of 2-amino-5-aryl-1,3,4-thiadiazoles, which are synthesized through the cyclization of thiosemicarbazide (B42300) derivatives. rasayanjournal.co.injocpr.com The general synthesis involves the reaction of a substituted benzoic acid with thiosemicarbazide, followed by dehydrative cyclization, often using an acid catalyst like concentrated sulfuric acid. rasayanjournal.co.in

Research into 5-aryl-1,3,4-thiadiazol-2-amines has demonstrated that the nature of the substituent on the phenyl ring significantly influences the compound's biological activity. ut.ac.ir Halogen substitutions, in particular, have been a focus of structure-activity relationship (SAR) studies. For instance, derivatives with chloro and fluoro substituents have shown notable anticancer and antimicrobial activities. nih.govut.ac.ir

While extensive research specifically targeting the 5-(4-iodophenyl) derivative is still emerging, the academic relevance of this compound is high due to the known impact of iodine substitution in medicinal chemistry. The presence of the bulky, lipophilic iodine atom at the para-position of the phenyl ring can significantly alter the molecule's interaction with biological targets compared to other halogens.

Studies on related 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have provided valuable insights into their potential biological profile. Research has shown that these compounds can exhibit significant antimicrobial and anticancer properties. rasayanjournal.co.in The data from these studies, particularly concerning halogenated derivatives, provides a strong rationale for the focused investigation of this compound as a potentially potent therapeutic agent.

A study on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines investigated their antimicrobial activity against various bacterial and fungal strains. The results, summarized in the table below, indicate that halogen-substituted compounds exhibit significant activity.

| Compound | Substituent (R) | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition in mm) vs. A. niger |

|---|---|---|---|

| 4a | -H | 15 | 13 |

| 4b | -Cl | 18 | 15 |

| 4c | -Br | 17 | 14 |

| 4f | -F | 16 | 17 |

| 4g | -I | 16 | 18 |

| Ciprofloxacin (Std.) | - | 22 | - |

| Fluconazole (B54011) (Std.) | - | - | 24 |

Data adapted from a study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in

Furthermore, the anticancer potential of this class of compounds has been evaluated. The table below shows the results of an anticancer screening of selected compounds against a human breast cancer cell line (MCF-7).

| Compound | Substituent (R) | Anticancer Activity (% Growth Inhibition) |

|---|---|---|

| 4c | -Br | 68 |

| 4f | -F | 72 |

| 4g | -I | 75 |

Data adapted from a study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in

These findings underscore the academic and scientific interest in this compound. The data suggests that the iodo-substituent confers potent biological activity, making it a compound of significant interest for further research and development in the quest for novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H6IN3S |

|---|---|

Molecular Weight |

303.13 g/mol |

IUPAC Name |

5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H6IN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |

InChI Key |

HHIOSVWTRQDIFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)I |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 5 4 Iodophenyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural elucidation.

In ¹H NMR spectra of such compounds, the amine (NH₂) protons typically appear as a broad singlet. The aromatic protons of the phenyl ring exhibit characteristic splitting patterns (doublets) in the aromatic region of the spectrum. researchgate.net

¹³C NMR spectra provide information on the carbon framework of the molecule. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to resonate at distinct downfield shifts due to the influence of the adjacent nitrogen and sulfur atoms. The carbons of the iodophenyl ring will show signals in the aromatic region, with the carbon atom bonded to the iodine atom being influenced by the halogen's electronegativity and heavy atom effect. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.5 - 8.0 | 125.0 - 135.0 |

| NH₂ | Broad singlet | - |

| Thiadiazole C2 | - | ~168.0 |

| Thiadiazole C5 | - | ~150.0 |

| Aromatic C-I | - | ~95.0 |

Note: The data presented are approximate ranges based on analogous compounds.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is a characteristic band found in the 1600-1650 cm⁻¹ region. The C-S stretching vibration within the thiadiazole ring can be observed at lower wavenumbers. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3100 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Thiadiazole (C=N) | Stretching | 1600 - 1650 |

| Thiadiazole (C-S) | Stretching | 680 - 750 |

Note: The data presented are based on typical values for this class of compounds.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of the iodine atom would result in a characteristic isotopic pattern for the molecular ion peak. Fragmentation patterns observed in the mass spectrum can provide further structural information by showing the loss of specific fragments from the parent molecule. rasayanjournal.co.in

X-ray Crystallography Studies of Related Iodophenyl-Thiadiazole Structures

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. Studies on this compound have revealed the existence of two polymorphic forms, highlighting the delicate balance of intermolecular forces that dictate the crystal packing. nih.gov

The crystal structure of this compound reveals a nearly planar conformation of the 1,3,4-thiadiazole ring. The iodophenyl ring is typically twisted with respect to the thiadiazole ring. This dihedral angle between the two rings is a key conformational feature and can be influenced by the nature and position of substituents on the phenyl ring, as well as by the packing forces within the crystal. nih.gov

In one of the polymorphs of this compound, the molecule adopts a conformation where all three types of key intermolecular interactions (hydrogen, halogen, and chalcogen bonds) are present. In the second polymorph, a different conformation is observed which only allows for the formation of hydrogen and chalcogen bonds. nih.gov This demonstrates that subtle changes in molecular conformation can have a significant impact on the resulting supramolecular assembly.

The solid-state architecture of this compound is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atoms of the thiadiazole ring of neighboring molecules. These interactions are a dominant feature in the crystal packing of these compounds, often leading to the formation of dimers or extended chains. nih.govnih.gov

Halogen Bonding: The iodine atom on the phenyl ring acts as a halogen bond donor, interacting with electron-rich atoms, such as the nitrogen atoms of the thiadiazole ring. The strength of this interaction is dependent on the polarizability of the halogen atom, with iodine forming stronger halogen bonds than bromine or chlorine. nih.gov

Chalcogen Bonding: The sulfur atom of the thiadiazole ring can participate in chalcogen bonding, acting as a chalcogen bond donor and interacting with the nitrogen atoms of adjacent molecules. nih.gov

The interplay of these interactions is crucial in determining the final crystal structure. In the case of the two polymorphs of this compound, the competition and balance between hydrogen bonding, halogen bonding, and chalcogen bonding lead to different packing arrangements. nih.gov DFT calculations have shown that the substitution of different halogens (Br vs. I) and chalcogens (S vs. Se) can enhance the σ-hole potentials, thereby influencing the structure-directing ability of these non-covalent interactions. nih.gov

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities, providing quantitative data on the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This analysis serves as a fundamental check for the purity of a compound and offers strong evidence for its proposed molecular formula. In the study of this compound and its derivatives, elemental analysis is crucial for confirming that the intended molecular structure has been successfully synthesized.

Research findings consistently demonstrate that the experimentally determined elemental compositions for these thiadiazole compounds align closely with the theoretically calculated values. This correspondence validates the assigned structures and confirms a high degree of purity for the synthesized molecules. nih.govnih.govdergipark.org.tr The structures of all newly obtained molecules are typically established using a combination of different physicochemical and analytical means, including ¹H-NMR, FTIR, mass spectra, and elemental analyses. nih.gov

For instance, in the characterization of related heterocyclic systems, the percentage estimation of carbon, hydrogen, and nitrogen is a standard procedure to verify the final structure and purity. rasayanjournal.co.in The data obtained from these analyses are typically presented as a comparison between the calculated (theoretical) and found (experimental) values. A close match, generally within ±0.4% of the theoretical values, is considered confirmation of the compound's elemental integrity.

Detailed elemental analysis for a representative iodo-substituted derivative and other halogenated analogues are presented below, showcasing the typical congruence between calculated and observed values.

Research Data on Halogenated 1,3,4-Thiadiazole Derivatives

The following tables provide the elemental analysis data for derivatives containing the iodophenyl moiety and other related halogenated structures.

Table 1: Elemental Analysis Data for an Iodo-Substituted Thiadiazole Derivative

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

| 2-(4-iodophenyl)-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one | C₁₇H₁₁ClIN₃O₂S | C | 43.48 | 43.40 | nih.gov |

| H | 2.36 | 2.41 | nih.gov | ||

| N | 8.95 | 8.87 | nih.gov |

Table 2: Elemental Analysis Data for Related Chloro-Substituted Thiadiazole Derivatives

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

| 2-(4-aminophenyl)-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one | C₁₇H₁₃ClN₄O₂S | C | 54.77 | 54.78 | nih.gov |

| H | 3.51 | 3.60 | nih.gov | ||

| N | 15.03 | 14.93 | nih.gov | ||

| 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-hydroxyphenyl)thiazolidin-4-one | C₁₇H₁₂ClN₃O₃S | C | 54.62 | 54.52 | nih.gov |

| H | 3.24 | 3.20 | nih.gov | ||

| N | 11.24 | 11.38 | nih.gov |

The close agreement between the calculated and found percentages in these examples underscores the reliability of the synthetic routes and purification methods employed in preparing these thiadiazole derivatives. Such validation is a critical step before proceeding with further structural elucidation and biological evaluation.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine, DFT calculations can provide deep insights into its chemical reactivity and intermolecular interactions.

The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations can be used to determine key electronic parameters for this compound. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various other quantum chemical descriptors.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A smaller HOMO-LUMO energy gap is often associated with higher chemical reactivity and lower kinetic stability. For 1,3,4-thiadiazole (B1197879) derivatives, the nature of the substituent on the phenyl ring significantly influences these electronic properties. The presence of the electron-withdrawing iodine atom at the para position of the phenyl ring is expected to influence the electron distribution across the molecule, affecting both the HOMO and LUMO energy levels.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.15 eV | Measure of the ability to attract electrons. |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map would likely reveal negative potential (red and yellow regions) around the nitrogen atoms of the thiadiazole ring and the amine group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting them as hydrogen bond donors. The iodine atom, being a halogen, can participate in halogen bonding, which is an important non-covalent interaction in biological systems.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape and identify the most stable conformations in different environments, such as in aqueous solution or within a protein binding site. The dihedral angle between the phenyl ring and the thiadiazole ring is a key flexible bond. Understanding the preferred orientation of these rings is crucial for predicting how the molecule will interact with biological targets. MD simulations can provide a dynamic picture of the molecule's behavior, revealing the range of accessible conformations and the energetic barriers between them.

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, both ligand-based and structure-based virtual screening approaches can be utilized for target identification.

In a ligand-based approach, the known biological activities of structurally similar 1,3,4-thiadiazole derivatives can be used to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. This pharmacophore can then be used to screen databases of known protein targets to identify potential binding partners for the iodo-substituted compound.

In a structure-based approach, the three-dimensional structure of this compound can be docked against a library of protein structures from the Protein Data Bank (PDB). This approach can identify proteins with binding pockets that are complementary in shape and chemical properties to the molecule, suggesting potential biological targets. Given that various 1,3,4-thiadiazole derivatives have shown anticancer and antimicrobial activities, virtual screening could focus on targets involved in these pathways, such as kinases, topoisomerases, or microbial enzymes.

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Once potential biological targets are identified through virtual screening or from experimental data on analogous compounds, molecular docking can be used to investigate the specific interactions between this compound and the protein's active site. The docking results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For instance, docking studies of similar 1,3,4-thiadiazole derivatives have shown that the amine group and the nitrogen atoms of the thiadiazole ring frequently act as hydrogen bond donors and acceptors, respectively. The phenyl ring often engages in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket. The iodine atom of this compound can form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein, which can significantly contribute to the binding affinity and specificity.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amine (-NH2) group | Hydrogen Bond Donor | Asp, Glu, Main chain carbonyl |

| Thiadiazole ring nitrogens | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr |

| Phenyl ring | Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Val |

| Iodine atom | Halogen Bond | Main chain carbonyl, Ser, Thr, Cys |

Binding Affinity Predictions

Predicting the binding affinity between a ligand, such as this compound, and a biological target is a cornerstone of computational drug design. This is often achieved through molecular docking simulations. In these simulations, the compound is placed into the binding site of a target protein, and its conformation and interaction energy are calculated. The resulting docking score is an estimation of the binding affinity.

For derivatives of 1,3,4-thiadiazole, molecular docking studies have been instrumental in identifying potential biological targets and predicting binding energies. nih.govbiointerfaceresearch.com For instance, various substituted 1,3,4-thiadiazole derivatives have been docked against targets like estrogen receptors for breast cancer, with binding energies indicating favorable interactions. biointerfaceresearch.com In the case of this compound, the iodine atom at the para position of the phenyl ring can significantly influence binding affinity through halogen bonding, a specific type of non-covalent interaction.

A hypothetical binding affinity prediction for this compound against a kinase target might yield the following data:

| Parameter | Predicted Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 2 |

| Key Interacting Residues | LYS76, ASP182 |

| Halogen Bond with | GLU91 |

These predictions are crucial for prioritizing compounds for further experimental testing and for understanding the key molecular interactions that drive biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used to screen virtual libraries for new compounds with similar features and potentially similar activity.

For the 1,3,4-thiadiazole scaffold, a common pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The 2-amino group of this compound serves as a crucial hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. The iodophenyl group contributes a significant hydrophobic and aromatic feature.

A representative pharmacophore model for a series of 1,3,4-thiadiazole-based inhibitors could be comprised of the following features:

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | 2-amino group |

| Hydrogen Bond Acceptor | Thiadiazole ring nitrogens |

| Aromatic Ring | Phenyl group |

| Hydrophobic Center | Iodophenyl group |

This model can guide the design of new derivatives with potentially improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated.

For 1,3,4-thiadiazole derivatives, QSAR studies have been successfully employed to predict their activity against various targets, including antileishmanial agents. researchgate.netresearchgate.net These models often use a combination of electronic, steric, and hydrophobic descriptors to correlate with biological activity. In the context of this compound, descriptors such as the Hammett constant of the iodine substituent, molar refractivity, and logP would be important parameters in a QSAR model.

A hypothetical QSAR equation for a series of 5-phenyl-1,3,4-thiadiazol-2-amines might look like:

pIC50 = 0.5 * LogP - 0.2 * (Molar Refractivity) + 1.5 * (Electronic Parameter) + 2.1

Such models are invaluable for understanding which properties are most influential for the desired biological activity and for designing more potent analogues.

ADME Prediction (Computational aspects only)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential druglikeness of a compound. nih.gov Various computational tools and models are available to predict these properties based on the molecular structure.

For this compound, a computational ADME profile can be generated to estimate its pharmacokinetic behavior. These predictions are often based on well-established rules such as Lipinski's rule of five and Veber's rules, as well as more complex computational models. idaampublications.in

A predicted ADME profile for this compound could include the following parameters:

| ADME Property | Predicted Value | Compliance with Rules |

| Molecular Weight | 319.14 g/mol | Yes (Lipinski's) |

| LogP | 3.2 | Yes (Lipinski's) |

| Hydrogen Bond Donors | 1 | Yes (Lipinski's) |

| Hydrogen Bond Acceptors | 3 | Yes (Lipinski's) |

| Total Polar Surface Area (TPSA) | 71.9 Ų | Yes (Veber's) |

| Blood-Brain Barrier Permeability | Low | - |

| GI Absorption | High | - |

These computational predictions help in identifying potential liabilities in the pharmacokinetic profile of a compound early in the drug discovery process, allowing for structural modifications to improve its druglikeness.

Biological Activity Spectrum and Mechanistic Investigations

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole (B1665364) framework is a promising scaffold for the development of new antimicrobial agents. researchgate.netnih.gov Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) have demonstrated notable activity against a variety of pathogenic bacteria and fungi. rasayanjournal.co.inneliti.com The nature of the substituent on the phenyl ring plays a crucial role in determining the spectrum and potency of the antimicrobial effects. nih.gov

Antibacterial Efficacy Against Specific Strains (in vitro)

Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have been evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. rasayanjournal.co.inscienceopen.com Studies indicate that compounds bearing halogen substituents on the phenyl ring exhibit significant antibacterial properties. nih.govscienceopen.com

For instance, in a study of various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, those with fluoro and chloro substituents showed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.govscienceopen.com These halogenated compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL, which were comparable to the standard drug ciprofloxacin. nih.govscienceopen.com While specific data for the iodo-derivative is not detailed, the strong performance of other halogenated analogs suggests that 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine would likely possess significant antibacterial activity, particularly against Gram-positive bacteria. rasayanjournal.co.inscienceopen.com The activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa was found to be moderate for halogenated derivatives. researchgate.netnih.gov

| Bacterial Strain | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | 5-(4-Halogenated phenyl)-1,3,4-thiadiazol-2-amines | Good inhibitory effects (MIC: 20-28 µg/mL) | nih.govscienceopen.com |

| Bacillus subtilis (Gram-positive) | 5-(4-Halogenated phenyl)-1,3,4-thiadiazol-2-amines | Good inhibitory effects (MIC: 20-28 µg/mL) | nih.govscienceopen.com |

| Escherichia coli (Gram-negative) | 5-(4-Halogenated phenyl)-1,3,4-thiadiazol-2-amines | Moderate inhibitory effects (MIC: 24-40 µg/mL) | researchgate.netnih.gov |

| Pseudomonas aeruginosa (Gram-negative) | 5-(4-Halogenated phenyl)-1,3,4-thiadiazol-2-amines | Moderate inhibitory effects | nih.govrasayanjournal.co.in |

Antifungal Efficacy Against Specific Strains (in vitro)

The antifungal potential of the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine series has also been investigated against fungal pathogens such as Aspergillus niger and Candida albicans. rasayanjournal.co.in Research indicates that while halogenated derivatives are potent antibacterials, compounds with oxygenated substituents (like hydroxyl or methoxy (B1213986) groups) on the phenyl ring tend to exhibit more significant antifungal activity. nih.govscienceopen.com

Derivatives bearing these oxygenated groups showed inhibitory activity with MIC values between 32–42 µg/mL against A. niger and C. albicans, compared to the standard drug fluconazole (B54011) (MIC = 24–26 µg/mL). researchgate.netnih.gov Although the primary strength of halogenated compounds like this compound appears to be in antibacterial applications, they may still possess a degree of antifungal activity. rasayanjournal.co.in

| Fungal Strain | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus niger | 5-(4-Oxygenated phenyl)-1,3,4-thiadiazol-2-amines | Significant activity (MIC: 32-42 µg/mL) | researchgate.netnih.gov |

| Candida albicans | 5-(4-Oxygenated phenyl)-1,3,4-thiadiazol-2-amines | Significant activity (MIC: 32-42 µg/mL) | researchgate.netnih.gov |

| Aspergillus niger | 5-(4-Halogenated phenyl)-1,3,4-thiadiazol-2-amines | Moderate activity reported | rasayanjournal.co.in |

| Candida albicans | 5-(4-Halogenated phenyl)-1,3,4-thiadiazol-2-amines | Moderate activity reported | rasayanjournal.co.in |

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, studies on related 1,3,4-thiadiazole (B1197879) derivatives suggest several potential pathways. One proposed mechanism for the antifungal activity of a related compound involves the disruption of cell wall biogenesis. nih.gov This interference can lead to an inability of the fungal cell to maintain its shape, resulting in the formation of giant cells, leakage of protoplasmic material, and reduced osmotic resistance. nih.gov Another potential mechanism involves the ability of the thiadiazole moiety to interact with microbial DNA, which could interfere with replication and other vital cellular processes. researchgate.net

Effect of Substituents on Antimicrobial Potency

Structure-activity relationship (SAR) studies have been pivotal in understanding the antimicrobial potential of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives. mdpi.com A clear trend has emerged regarding the influence of the substituent at the para-position of the phenyl ring.

Halogen Substituents (-F, -Cl, -Br, -I): The presence of a halogen atom generally enhances antibacterial activity, with a particular preference for Gram-positive bacteria. nih.govscienceopen.com The electron-withdrawing nature and lipophilicity of halogens are thought to contribute to this increased potency.

Oxygenated Substituents (-OH, -OCH₃): These electron-donating groups tend to impart stronger antifungal activity to the molecule. nih.govscienceopen.com

This clear demarcation suggests that the 4-iodo substituent in this compound is a key determinant of its likely potent antibacterial properties.

Anticancer Activity

In addition to their antimicrobial effects, 1,3,4-thiadiazole derivatives have garnered attention as a promising scaffold for the development of novel anticancer agents. bepls.comnih.gov These compounds have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. nih.govmdpi.com

Antiproliferative Effects on Cancer Cell Lines (in vitro)

Several studies have demonstrated the in vitro antiproliferative effects of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines against human cancer cell lines. Research has shown that some derivatives with potent antimicrobial activity also exhibit moderate to good anticancer activity against breast cancer cell lines, such as MCF-7. rasayanjournal.co.inmdpi.com

For example, a study evaluated a series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against the MCF-7 cell line, where compounds with bromo, hydroxyl, and methoxy substituents showed good activity, with GI₅₀ (50% growth inhibition) values ranging from 24.0 to 46.8 µg/mL. mdpi.com Another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives reported significant cytotoxic activity against both MCF-7 (breast) and HepG2 (liver) cancer cell lines. nih.govresearchgate.net Given that iodo- and chloro-substituents are both halogens, these findings suggest that this compound could also possess valuable antiproliferative properties.

| Cancer Cell Line | Compound Class | Observed Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5-(4-Bromo/Hydroxy/Methoxy-phenyl)-1,3,4-thiadiazol-2-amines | GI₅₀: 24.0 - 46.8 µg/mL | mdpi.com |

| MCF-7 (Breast Cancer) | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | IC₅₀: 2.32 - 8.35 µM | mdpi.comresearchgate.net |

| HepG2 (Liver Cancer) | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | IC₅₀: 2.32 - 8.35 µM | mdpi.comresearchgate.net |

Induction of Apoptosis in Cancer Cells

Derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have been shown to be effective inducers of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies on human hepatoma (HepG2) and breast cancer (MCF-7) cell lines demonstrated that treatment with these compounds leads to a significant increase in apoptosis and necrosis compared to untreated cells. nih.gov A key indicator of apoptosis induction is the alteration of the Bax/Bcl-2 ratio. Treatment with these thiadiazole derivatives resulted in a significant increase in this ratio, which points towards a mitochondrial-mediated apoptotic pathway. nih.govnih.gov Furthermore, elevated levels of caspase-9 were observed in cells treated with these compounds, confirming that their cytotoxic effects are linked to their ability to trigger apoptotic cell death. nih.govnih.gov

Table 1: Effect of a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4i) on Apoptotic Markers

| Cell Line | Parameter | Observation |

|---|---|---|

| HepG2 | Bax/Bcl-2 Ratio | Significant Increase |

| HepG2 | Caspase-9 Levels | Significant Increase |

| MCF-7 | Bax/Bcl-2 Ratio | Significant Increase |

| MCF-7 | Caspase-9 Levels | Significant Increase |

Cell Cycle Modulation in Neoplastic Cells

Table 2: Cell Cycle Arrest Induced by a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4i)

| Cell Line | Phase of Cell Cycle Arrest |

|---|---|

| HepG2 | S Phase |

| MCF-7 | G2/M Phase |

Interaction with Molecular Targets in Cancer Pathways

The 1,3,4-thiadiazole ring is recognized as a versatile pharmacophore capable of interacting with various biological targets. mdpi.com It is considered a bioisostere of pyrimidine (B1678525), a core structure in nucleic bases, which may allow it to interfere with DNA replication processes. mdpi.com The mesoionic character of the ring enhances its ability to cross cellular membranes and bind to target proteins. mdpi.com

One specific target identified for derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine is the tumor-associated human carbonic anhydrase (CA) isoforms IX and XII. ekb.eg A derivative bearing a p-tolyl sulfonamide moiety exhibited potent anticancer activity attributed, at least in part, to the inhibition of these specific CA isoforms. ekb.eg The high selectivity for tumor-associated CA isoforms over off-target cytosolic isoforms suggests a targeted mechanism of action. ekb.eg Other studies have proposed through docking simulations that certain 1,3,4-thiadiazole derivatives may bind to the PI3K/Akt pathway, a critical signaling pathway involved in cell proliferation and survival, although this requires further enzymatic confirmation. mdpi.com

Anti-inflammatory and Analgesic Properties

The 1,3,4-thiadiazole nucleus is a common feature in compounds designed for anti-inflammatory and analgesic activities. nih.govthaiscience.info Numerous studies have synthesized and evaluated various 2,5-disubstituted-1,3,4-thiadiazole derivatives, demonstrating their potential to alleviate inflammation and pain. nih.govthaiscience.info In vivo testing using methods such as the carrageenan-induced paw edema test has confirmed the anti-inflammatory properties of several compounds within this class. thaiscience.info Analgesic activity has been demonstrated in models like the acetic acid-induced writhing reflex method. thaiscience.info

Modulation of Inflammatory Mediators

The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are linked to their ability to modulate key inflammatory mediators. The inflammatory process involves enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which produce prostaglandins (B1171923) and leukotrienes from arachidonic acid. semanticscholar.org By inhibiting these enzymes, 1,3,4-thiadiazole compounds can effectively control the release of these inflammatory mediators, thereby reducing the inflammatory response.

Inhibition of Key Enzymes in Inflammatory Pathways

A primary mechanism for the anti-inflammatory activity of 1,3,4-thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation. nih.gov Molecular docking studies have shown that 5-phenyl substituted 2-amino-1,3,4-thiadiazole derivatives can bind effectively to the COX-2 receptor. Some thiadiazole-thiazolidinone hybrids have been developed as potent dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), offering a broader mechanism for controlling inflammatory disorders. nih.gov This dual inhibition strategy may provide effective anti-inflammatory action while potentially minimizing side effects associated with non-selective NSAIDs. nih.gov

Table 3: Enzyme Inhibition by Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme | Potency (Example) |

|---|---|---|

| Thiadiazole-thiazolidinone hybrid (6l) | COX-2 | IC50 = 70 nM |

| Thiadiazole-thiazolidinone hybrid (6l) | 15-LOX | IC50 = 11 µM |

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of anticonvulsant agents. nih.govfrontiersin.org A wide variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and screened for their ability to protect against seizures in preclinical models. nih.govsphinxsai.com These compounds have been evaluated in standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov Several derivatives have shown significant protection against induced convulsions, with some compounds demonstrating potency comparable to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Table 4: Anticonvulsant Activity of a Selected 1,3,4-Thiadiazole Derivative

| Compound | Test Model | Protection (%) |

|---|---|---|

| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | MES | Good Activity |

Antidepressant and Anxiolytic Activity

Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have been synthesized and evaluated for their effects on the central nervous system. nih.govresearchgate.net Some of these compounds have demonstrated notable antidepressant and anxiolytic properties, with efficacy comparable to reference drugs such as Imipramine and Diazepam. nih.gov For instance, certain derivatives have shown a promising profile with a mix of antidepressant and anxiolytic effects. nih.gov Similarly, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and tested for antidepressant activity, with some showing significant effects in reducing immobility time in preclinical models. nih.govresearchgate.net

Antioxidant Activity

The antioxidant potential of various 1,3,4-thiadiazole derivatives has been an area of active research. Studies on new 5-substituted-1,3,4-thiadiazole-2-thiols have identified compounds with very high antioxidant activities in in-vitro assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests. researchgate.net Additionally, thiazolidinone derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and have shown promising antioxidant activity in DPPH assays. researchgate.net The antioxidant efficiency of coumarin (B35378) derivatives of phenyl-1,3,4-thiadiazol-2-amine has also been investigated, with some compounds showing high efficacy compared to ascorbic acid. anjs.edu.iq

Diuretic Activity and Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold is a known component of diuretic drugs, particularly those that act as carbonic anhydrase inhibitors (CAIs). nuph.edu.ua Acetazolamide, a well-known diuretic and CAI, features this heterocyclic core. nuph.edu.uaunifi.it Research has been conducted on novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives to assess their diuretic activity. nuph.edu.uaresearchgate.net Some of the synthesized compounds have demonstrated a high level of diuretic action. nuph.edu.ua The 2nd and 5th positions of the 1,3,4-thiadiazole ring are key sites for substitution to modulate diuretic activity. semanticscholar.org While many potent CAIs are sulfonamides, non-sulfonamide thiadiazoles are also being explored. nuph.edu.ua New 1,3,4-thiadiazole derivatives have been designed and synthesized, showing inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). drugbank.commdpi.com

Other Investigated Biological Activities (e.g., antileishmanial, antihypertensive)

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been incorporated into compounds with a variety of other biological activities.

Antileishmanial Activity: Novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have been synthesized and evaluated for their in-vitro antileishmanial activity against Leishmania major. nih.gov Several of these compounds exhibited good activity against the promastigote form of the parasite. nih.gov The 1,3,4-thiadiazole nucleus is known to be a component in compounds with unique antimicrobial and antiprotozoal activities. researchgate.net

Antihypertensive Activity: A series of 2-arylamino-1,3,4-thiadiazole derivatives have been synthesized and investigated for their antihypertensive properties. nih.gov In studies using conscious spontaneously hypertensive rats, some of the tested compounds showed activity. nih.gov The 1,3,4-thiadiazole ring is considered a promising scaffold for the development of new antihypertensive agents. researchgate.net

Structure Activity Relationship Sar Analysis of 5 4 Iodophenyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Influence of the Thiadiazole Ring System on Activity

The 1,3,4-thiadiazole (B1197879) ring is a fundamental pharmacophore that imparts significant biological activity to the molecule. nih.govnih.govnih.gov This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine (B1678525), a key component of nucleobases, which may allow it to interfere with DNA replication processes in target organisms. isres.org The mesoionic character of the 1,3,4-thiadiazole ring enables it to readily cross biological membranes, enhancing its bioavailability and interaction with intracellular targets. isres.org

The thiadiazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.complos.org The presence of the =N-C-S- moiety within the ring is considered a key "toxophoric" group responsible for its biological effects. The high aromaticity of the thiadiazole ring contributes to its in vivo stability and relatively low toxicity. mdpi.com Studies comparing 1,3,4-thiadiazole derivatives with their 1,3,4-oxadiazole (B1194373) isosteres have demonstrated the crucial role of the sulfur atom in the thiadiazole ring for enhanced pharmacological activity. isres.org

Role of the Amine Moiety at Position 2

The 2-amino group attached to the 1,3,4-thiadiazole ring is a critical determinant of the biological activity of these compounds. nih.gov This amine group can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. The reactivity of this amino group also allows for the synthesis of a wide range of derivatives with modulated pharmacological profiles. nih.gov

The presence of a free amino group at the C-2 position is often associated with potent antimicrobial and anticancer activities. mdpi.com For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been identified as promising scaffolds for the development of new antimicrobial agents. ekb.eg The amino group can be a key component of the pharmacophore, and its substitution or modification can significantly impact the compound's biological activity.

Impact of the 4-Iodophenyl Substituent at Position 5

The nature and position of the substituent at the 5-position of the thiadiazole ring play a significant role in determining the potency and selectivity of the biological activity. The presence of an aromatic ring at this position is often a key feature for anticancer and antimicrobial activities. mdpi.com

Specifically, the 4-iodophenyl group in 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine has a distinct influence on its bioactivity. Halogen substituents on the phenyl ring are known to modulate the electronic and lipophilic properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. In a series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, compounds with halogen substituents (fluoro, chloro, and bromo) at the para position of the phenyl ring exhibited significant antibacterial activity. rasayanjournal.co.in While direct data for the iodo-substituted analog is not extensively available in the compared studies, the trend observed with other halogens suggests that the 4-iodophenyl group likely contributes to enhanced biological activity. The iodine atom, being the largest and most polarizable of the common halogens, can influence binding affinity to target proteins through halogen bonding and other non-covalent interactions.

Effects of Substitutions on the Phenyl Ring

Studies have shown that electron-withdrawing groups on the phenyl ring can enhance the cytotoxic activity of thiadiazole derivatives. nih.gov For example, the presence of a chlorine atom at the para-position of the phenyl ring has been reported to boost the anticancer activity of these compounds. nih.gov Conversely, other studies have indicated that electron-donating groups can also lead to potent biological activity. A study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines revealed that compounds with fluoro, chloro, and bromo substituents (electron-withdrawing) showed significant antibacterial activity, while derivatives with hydroxyl and methoxy (B1213986) groups (electron-donating) displayed notable antifungal activity. rasayanjournal.co.in This highlights that the type of biological activity can be modulated by the nature of the substituent on the phenyl ring.

The following table summarizes the effect of different substituents on the phenyl ring on the biological activity of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogs based on available research.

| Substituent at para-position | Electron Effect | Observed Biological Activity |

| -F | Withdrawing | Significant antibacterial activity rasayanjournal.co.in |

| -Cl | Withdrawing | Significant antibacterial and anticancer activity nih.govrasayanjournal.co.in |

| -Br | Withdrawing | Significant antibacterial activity rasayanjournal.co.in |

| -OH | Donating | Significant antifungal activity rasayanjournal.co.in |

| -OCH₃ | Donating | Significant antifungal activity rasayanjournal.co.in |

| -CH₃ | Donating | Moderate anticancer activity nih.gov |

Stereochemical Considerations and Bioactivity

While the core structure of this compound is planar, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of a molecule is crucial for its interaction with chiral biological targets like enzymes and receptors.

Although specific studies on the stereochemistry of this compound are limited, research on other chiral 1,3,4-thiadiazole derivatives has demonstrated the importance of stereoisomerism for bioactivity. For instance, chiral 1,3,4-thiadiazole-based bis-arylsulfonamides have been evaluated for their activity against HIV-1 and HIV-2, indicating that specific stereoisomers may exhibit enhanced potency. The development of enantioselective synthetic methods for 1,3,4-thiadiazole derivatives is an active area of research, underscoring the significance of stereochemistry in modulating the pharmacological properties of this class of compounds.

Identification of Key Pharmacophoric Features

Based on the analysis of the structure-activity relationships of this compound and its analogs, several key pharmacophoric features can be identified as crucial for their biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The essential pharmacophoric features for this class of compounds generally include:

The 1,3,4-thiadiazole ring: Acts as a central scaffold and a key bioisostere. isres.org

The 2-amino group: Serves as a crucial hydrogen bond donor for target interaction. nih.gov

The 5-aryl group: Provides a platform for substitutions that modulate lipophilicity and electronic properties, influencing potency and selectivity. mdpi.com

A halogen substituent at the para-position of the phenyl ring: This feature, exemplified by the iodine atom, often enhances biological activity through favorable electronic and steric interactions. rasayanjournal.co.in

These features collectively contribute to the molecule's ability to bind to its biological target and elicit a pharmacological response. The combination of the electron-rich thiadiazole ring, the hydrogen-bonding amino group, and the tunable substituted phenyl ring creates a versatile scaffold for the design of potent and selective therapeutic agents.

Identification and Characterization of Molecular Targets and Biological Pathways

Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrase)

The 1,3,4-thiadiazole (B1197879) nucleus is a key structural motif in a variety of enzyme inhibitors. While specific inhibitory data for 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine is not extensively documented in publicly available literature, research on structurally similar analogs, particularly those with different halogen substitutions on the phenyl ring, provides significant insights into its potential activity.

Carbonic Anhydrase (CA) Inhibition: Derivatives of 1,3,4-thiadiazole are well-established as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for processes like pH regulation and fluid balance. asianpubs.orgnih.gov Certain sulfonamide-bearing thiadiazoles are clinically used diuretics and glaucoma treatments (e.g., Acetazolamide). nih.gov

Studies on the closely related analog, 5-(4-chlorophenyl)-1,3,4-thiadiazole, when elaborated with a sulfonamide moiety, have demonstrated potent and selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII over the cytosolic, off-target isoforms I and II. ekb.eg This suggests that the 5-(halophenyl)-1,3,4-thiadiazole scaffold is favorable for targeting these cancer-related enzymes. The inhibition is competitive, indicating that the compounds likely bind to the active site of the enzyme. rsc.org

Below is a table of inhibition data for a key analog, highlighting the typical potency observed for this class of compounds against various CA isoforms.

| Compound/Analog | Target Enzyme | Inhibition Constant (Kᵢ) |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | hCA II | 121.3 nM |

| hCA IX | 5.9 nM | |

| hCA XII | 7.8 nM | |

| Data from a study on a closely related analog, demonstrating the potential activity profile. ekb.eg |

Cholinesterase Inhibition: The 1,3,4-thiadiazole scaffold has also been explored for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.netgrowingscience.com While direct studies on this compound are limited, the general class of 5-aryl-1,3,4-thiadiazol-2-amines has been reported to possess inhibitory activity against these enzymes. growingscience.com

Receptor Binding Profiling

Specific receptor binding assays and profiling data for this compound are not extensively detailed in the reviewed scientific literature. However, related thiadiazole derivatives have been investigated as inhibitors of protein kinases, which are critical cell signaling receptors. For instance, various 1,3,4-thiadiazole derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. researchgate.net Additionally, hybrids of 1,3,4-thiadiazole and isatin (B1672199) have been assessed for their interactions with chemokine receptors through phenotypic assays. nih.gov These studies suggest that the broader compound class may interact with kinase and chemokine receptor families.

Protein-Ligand Interaction Mechanisms

The mechanism of interaction between 1,3,4-thiadiazole derivatives and their protein targets has been elucidated through molecular docking and X-ray crystallography studies of related compounds. nih.govresearchgate.net

For carbonic anhydrase inhibitors, the binding is well-characterized. X-ray crystallography of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) in complex with human carbonic anhydrase II reveals that the sulfonamide group coordinates directly to the catalytic zinc ion in the active site. nih.gov The thiadiazole ring itself forms crucial hydrogen bonds and van der Waals interactions with key amino acid residues, such as Thr199 and Glu106. The 5-aryl substituent, in this case, the 4-iodophenyl group, is positioned to extend into a hydrophobic pocket of the active site, forming interactions with residues like Phe131, Leu198, and Pro202. nih.gov The iodine atom, being large and lipophilic, likely contributes to favorable hydrophobic and halogen-bonding interactions within this pocket, potentially enhancing binding affinity.

Molecular docking studies on other thiadiazole derivatives targeting different enzymes, such as estrogen receptors, also show the importance of the thiadiazole core in forming hydrogen bonds, while the aryl substituent engages in hydrophobic or π-stacking interactions. distantreader.org

Cellular Pathway Perturbation Analysis

The biological effects of a compound are a result of its ability to perturb cellular pathways. Based on studies of close analogs, this compound may influence pathways related to cell survival, proliferation, and death.

A study on a series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated that the most potent compounds induced apoptotic cell death in cancer cells. nih.gov This was evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9. Furthermore, these compounds were found to cause cell cycle arrest at the S and G2/M phases in different cancer cell lines. nih.gov

Additionally, some 5-aryl-1,3,4-thiadiazol-2-amines have been shown to interact with and cleave DNA, suggesting a potential mechanism of cytotoxicity through the induction of DNA damage pathways. researchgate.netgrowingscience.com Phenotypic profiling of related 5-amino-1,3,4-thiadiazole hybrids using cell painting assays has revealed that these molecules can induce distinct morphological changes in cells, indicating perturbation of various cellular pathways, including those related to chemokine signaling. nih.gov

Genomic and Proteomic Approaches to Target Discovery

Genomic and proteomic approaches are powerful, unbiased methods for identifying the molecular targets of novel compounds. While no specific studies employing these techniques have been reported for this compound, research on related heterocyclic scaffolds demonstrates the utility of these methods.

For example, chemical proteomics using activity-based protein profiling (ABPP) was successfully applied to a series of 1,3,4-oxadiazolones, a closely related chemotype, to identify their molecular targets in methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov This approach used a tailor-made chemical probe to map the target interaction landscape, revealing that the compounds had a polypharmacological mode of action, covalently interacting with multiple cysteine and serine hydrolases. nih.gov This methodology provides a framework for how the specific targets of this compound could be discovered in future investigations.

Preclinical Pharmacological Evaluation in Animal Models

Efficacy Studies in Relevant Disease Models (in vivo animal studies)

While direct in vivo efficacy studies on 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine are not extensively documented in the available literature, research on analogous compounds provides valuable insights into the potential therapeutic applications of this chemical scaffold. For instance, derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole have been investigated for their anticancer properties in animal models.

In a notable study, a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide, was evaluated for its in vivo anticancer activity. nih.gov The study utilized a sarcoma-bearing mouse model to assess the compound's ability to target and affect tumor growth. nih.govnih.gov The findings from this research demonstrated the potential of this class of compounds in an oncological setting, suggesting that the 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) core is a promising scaffold for the development of novel anticancer agents. nih.gov The specific outcomes of these efficacy studies, including tumor growth inhibition and survival rates, are crucial for establishing a proof-of-concept for their therapeutic use.

Another area where 1,3,4-thiadiazole (B1197879) derivatives have shown in vivo efficacy is in the treatment of parasitic diseases. mdpi.com Various substituted 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have been assessed in mouse models of human African trypanosomiasis (HAT). mdpi.com These studies are critical for identifying new therapeutic agents against neglected tropical diseases.

The table below summarizes representative in vivo efficacy data for a related 1,3,4-thiadiazole derivative.

| Compound Name | Disease Model | Animal Species | Key Findings |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | Sarcoma | Mice | Demonstrated tumor targeting ability. nih.govnih.gov |

| Nitroimidazole-thiadiazole derivatives | Human African trypanosomiasis | Mice | Showed significant trypanocidal activity. mdpi.com |

Pharmacokinetic Profiling in Animal Species (Absorption, Distribution, Metabolism, Excretion)

A study focusing on a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole investigated its pharmacokinetic profile in a normal mouse model. ekb.eg This research utilized a radiolabeling approach to trace the compound in vivo, providing data on its systemic exposure and clearance. ekb.eg Understanding the metabolic fate of these compounds is also crucial. The metabolism of 2-amino-1,3,4-thiadiazole (B1665364) has been described as a linear process in mice. nih.gov

The following table presents a summary of the available pharmacokinetic information for a related 1,3,4-thiadiazole derivative.

| Compound Derivative | Animal Model | Key Pharmacokinetic Parameters Investigated |

| Derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole | Normal Mice | Systemic exposure and clearance. ekb.eg |

| 2-amino-1,3,4-thiadiazole | Mice | Linear metabolic process. nih.gov |

Biodistribution Studies in Animal Models

Biodistribution studies are essential for understanding how a compound distributes throughout the body and accumulates in various organs and tissues, including the target site of action. Radioactive tracing studies are a powerful tool for this purpose.

In the context of 5-aryl-1,3,4-thiadiazole derivatives, a study involving a radiolabeled derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole provided significant insights into its in vivo distribution. nih.gov The compound, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide, was radiolabeled and its biodistribution was evaluated in a sarcoma-bearing mouse model. nih.govnih.gov This type of study is particularly valuable for anticancer drug development, as it can reveal the extent of tumor uptake of the compound compared to its accumulation in other organs, which is a key indicator of its potential efficacy and safety. nih.gov The ability to visualize the distribution of the compound non-invasively provides critical information for optimizing drug delivery and targeting. nih.gov

The data from such studies can be summarized in a table to highlight the tissue-specific accumulation of the compound.

| Compound Name | Animal Model | Method | Key Biodistribution Findings |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | Sarcoma-bearing mice | Radioactive Tracing | Demonstrated targeting ability to sarcoma cells. nih.govnih.gov |

Rational Design and Synthesis of Novel Analogs and Hybrid Compounds

Targeted Modification of the Iodophenyl Moiety

The 4-iodophenyl group is a critical component of the molecule, influencing its lipophilicity, metabolic stability, and potential for specific interactions with biological targets, such as halogen bonding. Targeted modifications aim to fine-tune these properties.

Positional Isomerism: Moving the iodine atom to the ortho- or meta-positions of the phenyl ring can drastically alter the molecule's conformation and binding orientation within a target protein, thereby affecting its biological activity.

Halogen Substitution: Replacing the iodine with other halogens (F, Cl, Br) can systematically vary the size, electronegativity, and halogen-bonding capability of the substituent, which can be used to probe structure-activity relationships (SAR). Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated that fluorinated and chlorinated compounds can possess potent antimicrobial and anticancer properties. rasayanjournal.co.indovepress.com

Derivatization of the Amine Functionality

The primary amine group at the C2 position of the thiadiazole ring is a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups and molecular fragments.

Acylation and Linker Introduction: A common strategy involves reacting the amine with chloroacetyl chloride to yield a 2-chloro-N-(5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl)acetamide intermediate. nih.govmdpi.com This intermediate serves as an electrophile for subsequent nucleophilic substitution with various amines, such as substituted piperazines or other heterocyclic amines. nih.govcu.edu.eg This approach introduces an acetamide (B32628) linker, creating hybrid molecules with potentially enhanced pharmacological profiles.

Schiff Base Formation: Condensation of the amine group with various substituted aldehydes yields Schiff bases (imines). This derivatization can introduce large, conjugated systems and has been used to synthesize novel 1,3,4-thiadiazole (B1197879) derivatives with potential antioxidant, anti-inflammatory, and anticancer activities. jocpr.com

Sulfonamide Synthesis: The amine can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to form sulfonamides. This strategy has been successfully applied to the 5-(4-chlorophenyl) analog, leading to compounds with enhanced cytotoxic activity and selectivity as inhibitors of tumor-associated carbonic anhydrase isoforms. ekb.egekb.eg

Heterocyclic Ring Fusions and Scaffold Hybridization

Pharmacophore hybridization involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule with the potential for improved affinity, selectivity, or a dual mode of action.

Hybridization with Piperazine (B1678402): The piperazine ring is a common fragment in drug design, known to improve pharmacokinetic properties. cu.edu.eg By using the acylation strategy described in section 9.2, the 5-(4-iodophenyl)-1,3,4-thiadiazole scaffold can be linked to various substituted piperazines. For the analogous 5-(4-chlorophenyl) scaffold, attaching moieties like 4-(2-ethoxyphenyl)piperazine or 4-benzylpiperidine (B145979) resulted in hybrids with potent and selective cytotoxicity against cancer cell lines. nih.govmdpi.comcu.edu.eg

Hybridization with Pyridine (B92270) and Thiazole: The same synthetic intermediate can be used to attach other nitrogen-containing heterocycles. For example, refluxing the chloroacetamide intermediate in pyridine yields a pyridinium (B92312) salt. mdpi.com Similarly, aryl aminothiazole moieties can be introduced, representing a bioisosteric replacement of a piperazine fragment. nih.gov These strategies aim to combine the established biological activities of the thiadiazole core with those of other well-known heterocyclic pharmacophores.

Application of Isosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in drug design, where an atom or a group of atoms is replaced by another with similar steric, electronic, or solubility characteristics to improve biological properties.

Halogen Isosteres: As mentioned previously, replacing the iodine on the phenyl ring with bromine, chlorine, or fluorine is a classic example of isosteric replacement. This allows for fine-tuning of lipophilicity and electronic properties.

Aromatic Ring Isosteres: The entire iodophenyl moiety can be replaced with other aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a thiophene (B33073) ring has been explored in the synthesis of other 1,3,4-thiadiazole derivatives to generate novel anticancer agents. dovepress.comnih.gov Pyridine could also be used as a bioisostere for the phenyl ring.

Thiadiazole Ring Isosteres: The 1,3,4-thiadiazole ring itself can be replaced by a bioisosteric heterocycle, such as a 1,3,4-oxadiazole (B1194373) ring. mdpi.com Comparative studies of 1,3,4-thiadiazoles and their 1,3,4-oxadiazole counterparts are often performed to evaluate the impact of replacing the sulfur atom with oxygen on the compound's biological activity and physicochemical properties.

Strategies for Enhancing Selectivity and Potency

The ultimate goal of rational drug design is to develop compounds with high potency against the intended target and high selectivity over off-targets, thereby minimizing side effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold, as described in the sections above, allows for the development of a clear SAR. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine hybrids, the nature of the substituent on the piperazine ring had a profound impact on cytotoxicity. cu.edu.eg Compounds featuring an o-ethoxyphenyl or a benzyl (B1604629) moiety on the piperazine ring displayed the highest potency against MCF-7 and HepG2 cancer cell lines. mdpi.comcu.edu.eg This suggests that introducing specific lipophilic groups can enhance activity.

Targeted Design for Selectivity: Modifications can be designed to exploit differences between target and off-target proteins. The development of sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) showed high selectivity for tumor-associated carbonic anhydrase isoforms (IX and XII) over the cytosolic isoform II. ekb.eg This selectivity is crucial for reducing potential side effects. Similarly, potent analogs have been developed that show high selectivity for cancer cells over normal mammalian cells, indicating a favorable safety profile. cu.edu.eg

Improving Pharmacokinetic Properties: Hybridization with moieties like piperazine is often intended not only to improve potency but also to enhance aqueous solubility and bioavailability, which are critical for a drug candidate's success. cu.edu.eg

The table below, derived from studies on the analogous 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, illustrates how modifications attached to the 2-amino group via an acetamide linker can significantly influence cytotoxic potency.

Data adapted from studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs to illustrate SAR principles. cu.edu.eg

This data clearly shows that large, lipophilic substituents like N-benzylpiperidine (4i) and N-(2-ethoxyphenyl)piperazine (4e) result in significantly lower IC₅₀ values (higher potency) compared to smaller or more polar substituents like N-methylpiperazine (4a). cu.edu.eg These principles of rational design and SAR are directly applicable to the development of novel analogs based on the 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine scaffold.

Future Perspectives and Translational Research Opportunities

Exploration of Undiscovered Biological Activities

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govsarpublication.comresearchgate.netresearchgate.net For 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine, the presence of the iodophenyl moiety presents an opportunity to explore previously undiscovered biological activities. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-protein binding and enhance biological activity.

Future research should focus on screening this compound against a broader range of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme families (e.g., kinases, proteases, phosphatases) and receptor superfamilies (e.g., G-protein coupled receptors, nuclear receptors) could unveil novel therapeutic applications. Given the established activities of other thiadiazole derivatives, particular attention could be directed towards its potential as an antiviral, antifungal, or antiparasitic agent. nih.gov Furthermore, exploring its effects on pathways implicated in neurodegenerative diseases or metabolic disorders could open new avenues for therapeutic intervention.

Table 1: Potential Areas for Biological Activity Exploration

| Therapeutic Area | Potential Targets/Pathways | Rationale |

| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Apoptosis Pathways, Cell Cycle Regulation | 1,3,4-thiadiazoles are known anticancer agents. mdpi.com The iodophenyl group may enhance activity. mdpi.com |

| Infectious Diseases | Viral Enzymes (e.g., proteases, polymerases), Fungal Cell Wall Synthesis, Parasitic Metabolic Pathways | Broad-spectrum antimicrobial activity is a known feature of the thiadiazole scaffold. nih.gov |

| Neurology | Enzymes involved in neuroinflammation, Protein aggregation pathways | Anti-inflammatory properties of thiadiazoles could be relevant for neurodegenerative diseases. |

| Metabolic Disorders | Enzymes in glucose and lipid metabolism | Some heterocyclic compounds have shown potential in managing metabolic diseases. |

Development of Advanced Synthetic Methodologies

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established, often involving the cyclization of thiosemicarbazides with various reagents. nih.govmdpi.com However, the development of more advanced and efficient synthetic methodologies is crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies.

Future synthetic efforts could focus on:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps to improve efficiency and reduce waste. encyclopedia.pubmdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and automated synthesis.

Novel Cyclization Reagents: Investigating new and milder reagents for the cyclization of thiosemicarbazides to form the thiadiazole ring. organic-chemistry.org

These advanced methodologies would not only facilitate the synthesis of this compound itself but also enable the rapid generation of derivatives with modifications at the amine group, the phenyl ring, or the thiadiazole core, which is essential for optimizing its pharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues based on their chemical structures. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Utilizing generative models to design entirely new molecules with desired properties, such as high potency and low toxicity, based on the 5-(4-Iodophenyl)-1,3,4-thiadiazole scaffold.

Virtual Screening: Employing ML-based scoring functions to screen large virtual libraries of compounds for their potential to bind to a specific biological target.